molecular formula C11H12N2O3S B12633786 N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide CAS No. 921766-36-1

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

Cat. No.: B12633786
CAS No.: 921766-36-1
M. Wt: 252.29 g/mol
InChI Key: ZCJSVGMLSJCJEV-UHFFFAOYSA-N
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Description

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethenyl group and a benzenesulfonamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide typically involves the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one . This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and successively cleaved to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The benzenesulfonamide moiety enhances the compound’s ability to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is unique due to its combination of an ethenyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

921766-36-1

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-2-9-8-16-11(12-9)13-17(14,15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13)

InChI Key

ZCJSVGMLSJCJEV-UHFFFAOYSA-N

Canonical SMILES

C=CC1COC(=N1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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